3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Catalog No.
S11604433
CAS No.
M.F
C18H17ClN2O2
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benza...

Product Name

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

IUPAC Name

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C18H17ClN2O2/c1-23-15-5-6-16-13(11-21-17(16)10-15)7-8-20-18(22)12-3-2-4-14(19)9-12/h2-6,9-11,21H,7-8H2,1H3,(H,20,22)

InChI Key

GJGAZQGPVDGVKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)Cl

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound characterized by its complex structure, which features a chloro substituent on a benzamide backbone and an ethyl chain linked to a methoxy-substituted indole moiety. The molecular formula for this compound is C19H16ClN5OC_{19}H_{16}ClN_{5}O, with a molecular weight of approximately 365.8 g/mol. Its IUPAC name reflects its structural components, indicating the presence of chlorine, methoxy, and indole functionalities.

The chemical behavior of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide can be described through various types of reactions:

  • Oxidation: The indole moiety can undergo oxidation, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to oxidized derivatives of the indole structure.
  • Reduction: The triazole ring (if present in related compounds) can be reduced using metal hydrides like sodium borohydride.
  • Substitution: The chloro group on the benzamide can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom under basic or acidic conditions.

Research indicates that compounds similar to 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide exhibit significant biological activities, particularly in relation to their interactions with serotonin receptors. These interactions are crucial for various physiological processes, including mood regulation and sleep. Additionally, studies have suggested potential anticancer properties, with some derivatives demonstrating effectiveness against various cancer cell lines .

The synthesis of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves several key steps:

  • Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions.
  • Amide Coupling: This step involves reacting a carboxylic acid derivative (e.g., 3-chlorobenzoyl chloride) with an amine (e.g., 2-(6-methoxy-1H-indol-3-yl)ethylamine) in the presence of a suitable base and solvent.
  • Purification: The final product is typically purified using techniques such as recrystallization or chromatography.

3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide has potential applications in several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases, especially those involving serotonin receptors.
  • Biochemical Probes: Its ability to interact with biological targets makes it useful in research settings for studying cellular mechanisms and pathways .

Interaction studies involving 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide have focused on its binding affinities to serotonin receptors and other molecular targets. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects against conditions like depression and cancer.

Several compounds share structural similarities with 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Osimertinib MesylateContains an indole moiety and chlorineSpecifically indicated for non-small cell lung cancer treatment
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamideShares the indole ethyl groupFocused on neuroprotection applications
N-[2-(5-Bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamideSimilar indole structure but with bromineExhibited potent anticancer activity against gastric cancer cells

These compounds highlight the unique structural features of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide while demonstrating its potential therapeutic relevance across various medical fields.

The construction of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide relies on sequential functionalization of its indole and benzamide components. A representative four-step pathway involves:

  • Indole Core Synthesis: Formation of 6-methoxy-1H-indole via Fischer indole synthesis using 4-methoxyphenylhydrazine and a suitable ketone precursor under acidic conditions.
  • Ethyl Side Chain Installation: Alkylation at the indole’s 3-position using 1,2-dibromoethane in the presence of a palladium catalyst to introduce the ethyl bridge.
  • Benzamide Coupling: Reaction of 3-(2-bromoethyl)-6-methoxy-1H-indole with 3-chlorobenzoyl chloride under Schotten-Baumann conditions to form the amide linkage.
  • Final Purification: Chromatographic separation to isolate the target compound from regioisomeric byproducts.

Key challenges include controlling regioselectivity during indole alkylation and minimizing hydrolysis of the benzamide group. A comparative analysis of coupling agents reveals superior yields with mixed anhydride methods (Table 1).

Table 1: Coupling Efficiency for Benzamide Formation

Coupling MethodYield (%)Purity (%)
Schotten-Baumann6892
Mixed Anhydride8295
Carbodiimide (EDC/HOBt)7590

Data adapted from indole-benzamide hybridization studies.

Fischer Indole Synthesis Optimization for Methoxy-Substituted Indole Moieties

The 6-methoxyindole component requires careful optimization of classic Fischer conditions. Traditional protocols using aqueous HCl at reflux (120°C) give <40% yields due to demethylation side reactions. Modern adaptations employ:

  • Lewis Acid Catalysis: ZnCl₂ in ethylene glycol at 90°C improves regioselectivity for 6-substitution
  • Microwave Assistance: 15-minute irradiations at 150°C enhance conversion rates to 78%
  • Solvent Engineering: Binary mixtures of acetic acid and toluene (3:1) suppress polymerization

Notably, the choice of carbonyl component significantly impacts methoxy group orientation. Cyclohexanone derivatives favor 6-methoxy positioning due to steric hindrance effects, while linear ketones lead to undesired 5-substituted isomers. Recent flow chemistry approaches demonstrate 92% conversion using microfluidic reactors with precise temperature control.

Enantioselective Chlorocyclization Strategies for Spiro-Indoline Derivatives

While not directly part of the target compound’s structure, chlorocyclization methodologies inform potential derivatives. The (DHQD)₂PHAL-catalyzed process enables asymmetric synthesis of spiro-indolines from precursor benzamides:

  • Precursor Activation: Treatment of 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide with N-chlorosuccinimide generates an electrophilic chloronium intermediate.
  • Stereocontrol: The quinidine-derived catalyst induces facial selectivity during cyclization, achieving up to 96% enantiomeric excess.
  • Ring Formation: Intramolecular attack of the indole’s C2 position on the chlorinated ethyl spacer creates spirocyclic architectures.

This method’s utility lies in constructing complex polycycles from the parent benzamide, though application to the 6-methoxy variant requires further optimization of solvent polarity and temperature gradients.

CompoundHDAC1 IC₅₀ (μM)HDAC2 IC₅₀ (μM)HDAC3 IC₅₀ (μM)HDAC6 IC₅₀ (μM)
Target Compound0.32 ± 0.041.12 ± 0.152.45 ± 0.21>10
Chidamide1.28 ± 0.112.89 ± 0.343.56 ± 0.458.23 ± 0.87
MS-275 (Entinostat)0.67 ± 0.051.98 ± 0.222.76 ± 0.31>10

Data derived from enzymatic assays show the compound exhibits >30-fold selectivity for HDAC1 over HDAC6, a class IIb isoform [4] [6]. This selectivity arises from steric hindrance caused by the indole moiety, which prevents accommodation in the larger active site of HDAC6. X-ray crystallography of homologous structures indicates that the ethyl linker optimizes spatial orientation, allowing the benzamide group to chelate the zinc ion while the indole system engages in π-π stacking with Phe205 and Phe157 [4].

Anticancer Activity Profiling in PC-3 Prostate Cancer Xenograft Models

In vivo studies using PC-3 human prostate adenocarcinoma xenografts in immunodeficient mice demonstrate that 3-chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide reduces tumor volume by 62% after 21 days of daily oral administration (10 mg/kg), comparable to the clinical HDAC inhibitor MS-275 (58% reduction) [4]. Histopathological analysis reveals dose-dependent increases in acetylated histone H3 levels (2.8-fold at 10 mg/kg), confirming target engagement.

Mechanistic Insights:

  • Cell Cycle Arrest: Flow cytometry shows G1 phase accumulation (48% vs. 32% in controls) through p21WAF1/CIP1 upregulation [4].
  • Apoptosis Induction: Caspase-3/7 activity increases 3.5-fold, with Bcl-2/Bax ratio decreasing from 1.8 to 0.4 [4].
  • Metastasis Suppression: MMP-9 expression decreases by 72%, correlating with reduced invasion in Boyden chamber assays [4].

The chloro substituent enhances metabolic stability compared to fluorine-substituted analogs, with a plasma half-life of 6.2 hours in murine models versus 4.1 hours for the 4-fluoro derivative [4].

Serotonin Transporter (SERT) and Dopamine D2 Receptor Polypharmacology

3-Chloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide exhibits dual affinity for SERT (Ki = 8.3 ± 1.2 nM) and dopamine D2 receptors (Ki = 34.7 ± 5.6 nM), suggesting utility in neuropsychiatric disorders [5]. The indole ethylamine moiety mimics endogenous serotonin’s structure, enabling competitive displacement of [³H]citalopram from SERT’s primary binding pocket [5].

Table 2: Neurotransmitter Receptor Binding Profile

TargetKi (nM)Selectivity vs. 5-HT1AFunctional Activity
SERT8.3 ± 1.2120-foldReuptake inhibition
Dopamine D234.7 ± 5.615-foldPartial agonism
Norepinephrine>1000N/AInactive

Molecular dynamics simulations reveal that the methoxy group forms a hydrogen bond with Ser438 in SERT’s transmembrane domain 6, while the benzamide carbonyl interacts with Tyr176 via water-mediated contacts [5]. At dopamine D2 receptors, the chlorine atom engages in halogen bonding with His393, explaining the 15-fold selectivity over D3 receptors [5].

Functional assays in rat prefrontal cortex synaptosomes show 78% serotonin reuptake inhibition at 100 nM, with minimal effects on dopamine uptake (<20%), indicating SERT preference [5]. In D2 receptor-mediated cAMP assays, the compound displays partial agonism (Emax = 42% vs. quinpirole), potentially mitigating extrapyramidal side effects associated with full antagonists [5].

Indole Fragment Optimization in Histone Deacetylase Inhibitor Cap Regions

The indole fragment represents a critical structural component in the cap region of histone deacetylase inhibitors, serving as a privileged scaffold for anticancer drug design [1]. Systematic investigations have demonstrated that indole-containing cap groups exhibit superior histone deacetylase inhibitory activity compared to alternative aromatic systems including quinoline, naphthalene, and thiophene derivatives [2].

Comprehensive screening studies of fragment libraries have consistently identified indole as the optimal cap region component for histone deacetylase inhibition [2]. In comparative evaluations against various heterocyclic fragments, indole-based inhibitors demonstrated nanomolar potency against histone deacetylase enzymes, with specific compounds achieving inhibition constants of 0.803 micromolar against histone deacetylase enzyme subtype 1, significantly outperforming the reference compound chidamide which exhibited an inhibition constant of 1.280 micromolar [2].

The structural basis for indole fragment superiority in cap region optimization stems from its ability to engage in multiple binding interactions within the histone deacetylase active site. Crystallographic studies have revealed that indole moieties form hydrogen bonding networks with conserved residues including the backbone carbonyl of leucine residues and establish π-stacking interactions with aromatic amino acids such as tyrosine and phenylalanine [3]. These interactions are critical for achieving high-affinity binding to the enzyme surface surrounding the catalytic tunnel entrance.

Table 1. Comparative Histone Deacetylase Inhibitory Activity of Cap Region Fragments

Fragment TypeHDAC1 IC₅₀ (μM)HDAC2 IC₅₀ (μM)HDAC3 IC₅₀ (μM)Selectivity Index
Indole0.8031.20.951.0
Quinoline3.44.13.80.24
Naphthalene2.83.63.20.29
Thiophene4.25.14.60.19
Benzene8.99.48.70.09

The optimization of indole fragments in cap regions has been further refined through systematic substitution patterns. Research investigations have demonstrated that specific substitutions at the 5-position of the indole ring can dramatically enhance histone deacetylase inhibitory potency [2]. Fluorine substitution at this position resulted in compounds with inhibition constants of 0.330 micromolar against histone deacetylase enzyme subtype 1, representing a significant improvement over unsubstituted indole derivatives [2].

Molecular docking studies have provided mechanistic insights into indole fragment binding within histone deacetylase cap regions. The indole nitrogen forms critical hydrogen bonds with enzyme surface residues, while the aromatic ring system engages in π-π stacking interactions with phenylalanine residues positioned at the enzyme surface [3]. These interactions collectively contribute to the high binding affinity observed for indole-containing histone deacetylase inhibitors.

The conformational flexibility of indole-containing cap regions also contributes to their enhanced binding properties. Nuclear magnetic resonance studies have revealed that indole fragments can adopt multiple conformations in solution, allowing for induced-fit binding to various histone deacetylase subtypes [4]. This conformational adaptability enables indole-based inhibitors to maintain potency across different enzyme isoforms while retaining selectivity profiles.

Substituent Effects of Chloro and Methoxy Groups on Bioactivity

The incorporation of chloro and methoxy substituents in histone deacetylase inhibitor structures represents a critical design strategy for modulating bioactivity and selectivity profiles. Systematic structure-activity relationship investigations have revealed distinct electronic and steric effects associated with these functional groups that directly influence enzyme binding affinity and cellular potency [5] [6].

Chloro substituent effects on histone deacetylase inhibitor bioactivity demonstrate complex patterns dependent on positional placement and electronic environment. In benzamide-based zinc binding groups, 3-chloro substitution patterns have been extensively characterized for their impact on enzyme selectivity [5]. Comparative studies utilizing 2-substituted benzamide derivatives revealed that chloro substituents at this position maintain histone deacetylase subtype 3 selectivity while reducing overall potency compared to methylthio analogs [5].

Table 2. Chloro Substituent Effects on Histone Deacetylase Inhibitory Activity

Compound StructureHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Ratio (HDAC1/HDAC3)
2-Chlorobenzamide>10,000>10,000890>10,000>11.2
3-Chlorobenzamide1,2001,800450>10,0002.7
4-Chlorobenzamide2,4002,9001,100>10,0002.2
Unsubstituted4506203808501.2

The electronic properties of chloro substituents contribute to altered zinc binding coordination geometries within histone deacetylase active sites. Crystallographic analyses have demonstrated that chloro-substituted benzamide inhibitors adopt monodentate zinc coordination modes, contrasting with the bidentate coordination observed for hydroxyl-substituted analogs [5]. This altered binding mode induces conformational changes in the enzyme active site, particularly affecting the rotamer state of conserved tyrosine residues that line the catalytic pocket [5].

Methoxy substituent incorporation in histone deacetylase inhibitor structures provides distinct advantages for bioactivity optimization through electronic donation and steric modulation effects. The electron-donating properties of methoxy groups enhance the electron density of aromatic ring systems, facilitating π-π stacking interactions with enzyme aromatic residues [6]. Position-specific methoxy substitution patterns have been systematically evaluated to determine optimal placement for maximal bioactivity enhancement.

In indole cap region optimization studies, 6-methoxy substitution patterns have demonstrated particularly favorable bioactivity profiles [1]. The methoxy group at this position enhances the electron density of the indole ring system while maintaining favorable steric interactions with enzyme surface residues. Comparative evaluations of methoxy-substituted versus unsubstituted indole derivatives revealed significant improvements in cellular potency and enzyme selectivity profiles [1].

Table 3. Methoxy Substituent Positional Effects on Bioactivity

Methoxy PositionCell Viability IC₅₀ (μM)HDAC Enzyme SelectivityMetabolic Stability (t₁/₂, min)
5-Methoxy3.2Class I selective45
6-Methoxy1.8Pan-HDAC62
7-Methoxy4.6Class I selective38
4-Methoxy6.1Weak activity28

The synergistic effects of combined chloro and methoxy substitution patterns have been investigated to determine optimal electronic balance for enhanced bioactivity. Research findings indicate that the electron-withdrawing properties of chloro groups can be effectively balanced by electron-donating methoxy substituents to achieve optimal electronic distribution for enzyme binding [6]. This electronic modulation approach enables fine-tuning of binding affinity while maintaining favorable pharmacokinetic properties.

Fluorinated analogs of chloro-substituted inhibitors have provided additional insights into halogen effects on bioactivity. Systematic fluorine incorporation studies revealed that fluorination can enhance binding affinity through favorable electrostatic interactions while maintaining selectivity profiles [6]. However, excessive fluorination can lead to decreased aqueous solubility and altered cellular uptake characteristics, necessitating careful optimization of fluorine content.

The metabolic stability implications of chloro and methoxy substitution patterns represent critical considerations for drug development applications. Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, while chloro substituents generally provide enhanced metabolic stability [6]. The balance between bioactivity enhancement and metabolic liability requires careful consideration in inhibitor design strategies.

Conformational Flexibility Analysis of Ethyl Linker Modifications

The ethyl linker component in histone deacetylase inhibitors serves as a critical structural element connecting the cap region to the zinc binding group, with conformational flexibility properties directly influencing enzyme binding affinity and selectivity profiles [4] [7]. Systematic investigations of linker modifications have revealed that conformational preferences significantly impact the ability of inhibitors to adopt optimal binding conformations within enzyme active sites.

Computational conformational analysis studies utilizing density functional theory calculations have characterized the preferred conformations of ethyl linker systems in histone deacetylase inhibitors [7]. These investigations demonstrate that ethyl linkers preferentially adopt extended conformations in solution, with gauche conformations representing minor populated states. The conformational equilibrium between extended and gauche forms directly correlates with binding affinity to different histone deacetylase subtypes [7].

Table 4. Conformational Analysis of Ethyl Linker Modifications

Linker StructureExtended Conformation (%)Gauche Conformation (%)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Binding Efficiency
Ethyl (C2)7822453800.34
Propyl (C3)8515284200.42
Butyl (C4)928151900.58
Pentyl (C5)95512850.62

Molecular dynamics simulations have provided detailed insights into the dynamic behavior of ethyl linkers within histone deacetylase binding sites [8]. These studies reveal that linker flexibility enables adaptive binding to different enzyme conformations while maintaining critical interactions with tunnel-lining residues. The ability of ethyl linkers to sample multiple conformations during binding facilitates induced-fit recognition mechanisms that enhance binding specificity [8].

Nuclear magnetic resonance spectroscopy investigations have experimentally validated computational predictions regarding ethyl linker conformational preferences [7]. Solution-state nuclear magnetic resonance studies demonstrate that ethyl linkers exhibit restricted rotation around carbon-carbon bonds when incorporated into larger inhibitor structures, with preferred conformations corresponding to those observed in crystallographic enzyme-inhibitor complexes [7].

The relationship between linker conformational flexibility and enzyme selectivity has been systematically investigated through structure-activity relationship studies [7]. Research findings indicate that linkers with intermediate flexibility provide optimal selectivity profiles by enabling selective binding to enzyme subtypes with distinct tunnel geometries. Overly rigid linkers fail to accommodate enzyme conformational diversity, while excessively flexible linkers lack the conformational bias necessary for selective recognition [7].

Fluorine incorporation into ethyl linker systems has been explored as a strategy for modulating conformational preferences and enhancing binding properties [7]. Vicinal difluorination of ethyl linkers creates distinct conformational biases, with threo-difluorinated analogs favoring extended conformations and erythro-difluorinated derivatives preferentially adopting bent conformations [7]. These conformational preferences directly correlate with histone deacetylase subtype selectivity patterns.

Table 5. Fluorinated Ethyl Linker Conformational Properties

Fluorination PatternPreferred ConformationHDAC2 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Conformational Energy (kcal/mol)
Non-fluorinatedExtended854200.0
Threo-difluoroExtended62380-0.8
Erythro-difluoroBent180290+1.2
MonofluoroMixed95350+0.3

Crystallographic studies of enzyme-inhibitor complexes have revealed the structural basis for ethyl linker conformational preferences within histone deacetylase active sites [4]. The linker adopts extended conformations that maximize hydrophobic contacts with tunnel-lining phenylalanine residues while minimizing steric clashes with enzyme side chains. This optimal binding conformation is stabilized by van der Waals interactions and contributes significantly to overall binding affinity [4].

The impact of linker modifications on cellular potency and selectivity has been systematically evaluated through biological assays [7]. Research findings demonstrate that conformational flexibility optimization can enhance cellular activity by facilitating intracellular target engagement while maintaining enzyme selectivity profiles. However, excessive conformational restriction can lead to decreased cellular potency despite maintained biochemical activity [7].

Alkene-containing linker analogs have been investigated as conformationally restricted ethyl linker mimetics to probe the relationship between conformational flexibility and bioactivity [7]. These studies reveal that E-alkene analogs, which mimic extended ethyl conformations, maintain potency against narrow-tunnel histone deacetylase subtypes, while Z-alkene analogs show reduced activity due to conformational incompatibility with enzyme binding sites [7].

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

328.0978555 g/mol

Monoisotopic Mass

328.0978555 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types